molecular formula C21H17N5O4 B2943045 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-26-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2943045
M. Wt: 403.398
InChI Key: UJOWSDMDUNXYNX-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Radiolabeling and Imaging Agents

Compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have been explored for their potential in radiolabeling and imaging. The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted derivatives, as well as phenylpyrazolo[1,5-a]pyrimidineacetamides, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs). These compounds, labeled with fluorine-18, demonstrated promising results in biodistribution studies, paralleling the known localization of PBRs, indicating their potential as imaging agents for neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).

Anticancer Applications

Derivatives of pyrazolo[3,4-d]pyrimidine have also been studied for their anticancer properties. A study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives tested on 60 cancer cell lines identified a compound showing significant cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives in cancer research (Al-Sanea et al., 2020).

Neuroinflammation and TSPO Ligands

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, exhibited subnanomolar affinity for TSPO, comparable to known ligands, and were further assessed through in vitro autoradiography and positron emission tomography (PET) imaging in a rodent model of neuroinflammation. Their significant brain uptake and localization in areas of induced neuroinflammation suggest their utility as in vivo PET radiotracers for studying neuroinflammatory conditions (Damont et al., 2015).

Synthesis and Structural Analysis

Research into novel 2-pyrone derivatives including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide and related compounds has contributed to the understanding of molecular interactions and potential therapeutic applications. These compounds were synthesized and characterized through crystal X-ray diffraction, theoretical calculations, and molecular docking studies, providing insights into their potential interaction mechanisms with biological targets, such as tyrosine-protein kinase JAK2, which could have implications for the development of new therapeutic agents (Sebhaoui et al., 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-19(22-9-14-6-7-17-18(8-14)30-13-29-17)11-25-12-23-20-16(21(25)28)10-24-26(20)15-4-2-1-3-5-15/h1-8,10,12H,9,11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOWSDMDUNXYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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